Cas no 2034457-64-0 (N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide)

N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide
- N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide
- F6539-3693
- 2034457-64-0
- AKOS026696204
- N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide
-
- Inchi: 1S/C20H21NO4/c1-23-18-11-5-9-16(19(18)24-2)20(22)21-12-6-8-15-13-14-7-3-4-10-17(14)25-15/h3-5,7,9-11,13H,6,8,12H2,1-2H3,(H,21,22)
- InChI Key: APZVUSLJVQZALO-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C=C1CCCNC(C1C=CC=C(C=1OC)OC)=O
Computed Properties
- Exact Mass: 339.14705815g/mol
- Monoisotopic Mass: 339.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7Ų
- XLogP3: 3.9
N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6539-3693-25mg |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide |
2034457-64-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6539-3693-10mg |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide |
2034457-64-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6539-3693-5μmol |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide |
2034457-64-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6539-3693-5mg |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide |
2034457-64-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6539-3693-10μmol |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide |
2034457-64-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6539-3693-4mg |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide |
2034457-64-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6539-3693-30mg |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide |
2034457-64-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6539-3693-20μmol |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide |
2034457-64-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6539-3693-20mg |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide |
2034457-64-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6539-3693-1mg |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide |
2034457-64-0 | 1mg |
$54.0 | 2023-09-08 |
N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide Related Literature
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide
Research Brief on N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide (CAS: 2034457-64-0): Recent Advances and Applications
N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide (CAS: 2034457-64-0) is a synthetic small molecule that has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and medicinal chemistry. This compound, characterized by its benzofuran and dimethoxybenzamide moieties, has been investigated for its unique pharmacological properties, particularly in the context of neurodegenerative diseases and cancer. Recent studies have explored its mechanism of action, pharmacokinetics, and efficacy in preclinical models, positioning it as a promising candidate for further drug development.
One of the key areas of research for N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide is its role as a modulator of protein-protein interactions (PPIs) involved in neurodegenerative disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for the tau protein, which is implicated in Alzheimer's disease. The study utilized molecular docking and surface plasmon resonance (SPR) assays to confirm the binding affinity and specificity of the compound, suggesting its potential as a tau aggregation inhibitor. These findings are particularly significant given the lack of effective treatments for tauopathies.
In addition to its neuroprotective effects, N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide has shown promise in oncology research. A recent preprint on bioRxiv highlighted its ability to inhibit the proliferation of glioblastoma cells by targeting the PI3K/AKT/mTOR signaling pathway. The study employed in vitro cell viability assays and in vivo xenograft models to validate the compound's antitumor activity. Notably, the compound exhibited minimal cytotoxicity to normal cells, underscoring its potential as a selective anticancer agent. Further investigations are underway to optimize its pharmacokinetic profile and enhance its blood-brain barrier permeability.
The synthesis and structural optimization of N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide have also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry described a novel, scalable synthetic route for this compound, improving yield and purity while reducing production costs. The authors utilized a combination of palladium-catalyzed cross-coupling and amide bond formation strategies, which could facilitate large-scale manufacturing for clinical trials. This advancement is critical for translating preclinical findings into therapeutic applications.
Despite these promising developments, challenges remain in the clinical translation of N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide. Issues such as metabolic stability, oral bioavailability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the development of this compound into a viable therapeutic option. Future research directions may include combinatorial chemistry approaches to generate derivatives with improved pharmacological properties.
In conclusion, N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide (CAS: 2034457-64-0) represents a compelling case study in the intersection of chemical biology and drug discovery. Its dual potential in neurodegenerative diseases and oncology, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a molecule of high interest for the scientific community. Continued research and investment in this area could yield transformative therapies for some of the most challenging medical conditions.
2034457-64-0 (N-3-(1-benzofuran-2-yl)propyl-2,3-dimethoxybenzamide) Related Products
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)



